molecular formula C9H13NO3 B15258603 2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid

2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid

Cat. No.: B15258603
M. Wt: 183.20 g/mol
InChI Key: QAICLZYLFHYTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of tert-butylamine with glyoxylic acid can yield the desired oxazole ring, which can then be further functionalized to introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where oxazole derivatives have shown promise.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(2-tert-butyl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C9H13NO3/c1-9(2,3)8-10-5-6(13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12)

InChI Key

QAICLZYLFHYTNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.